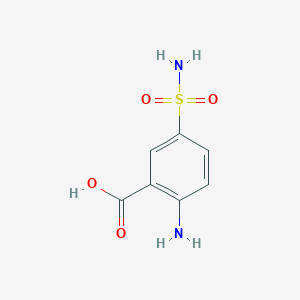

2-Amino-5-sulfamoylbenzoic acid

Description

p-Tolyl disulfide (CAS: 2290-89-3), also known as bis(4-methylphenyl) disulfide, is an organosulfur compound with the molecular formula C₁₄H₁₄S₂ and a molecular weight of 246.39 g/mol . It is characterized by two para-methyl-substituted phenyl rings connected by a disulfide (–S–S–) bond. Key synonyms include 4,4′-dimethyldiphenyl disulfide, di-p-tolyl disulfide, and para-tolyl disulfide . Industrially, it serves as an intermediate in rubber vulcanization, organic synthesis, and photochemical applications . Its physical properties include a melting point of 43–46°C and a purity standard of ≥99% .

Properties

IUPAC Name |

2-amino-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGAUAWPCLQHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059678 | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-65-5 | |

| Record name | 2-Amino-5-(aminosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation of Anthranilic Acid

The foundational step in synthesizing 2-amino-5-sulfamoylbenzoic acid involves chlorosulfonation of anthranilic acid (2-aminobenzoic acid). This reaction introduces a sulfonyl chloride group at position 5, facilitated by chlorosulfonic acid under rigorously controlled conditions.

Procedure :

Anthranilic acid is gradually added to chlorosulfonic acid at 80°C, followed by stirring for 1 hour. The intermediate 2-amino-5-chlorosulfonylbenzoic acid is precipitated by pouring the reaction mixture into ice, yielding a yellow solid. This intermediate is highly reactive and often used immediately in subsequent steps to avoid degradation.

Key Parameters :

Nucleophilic Substitution with Amines

The sulfonyl chloride intermediate undergoes nucleophilic substitution with primary or secondary amines to form the sulfamoyl group. This step determines the specificity of the sulfamoyl substituent.

Procedure :

The chlorosulfonyl intermediate is dissolved in acetone and reacted with amines (e.g., dimethylamine, piperidine derivatives) in the presence of a base such as sodium hydroxide. The mixture is stirred at room temperature for 30 minutes, after which the solvent is evaporated, and the product is purified via acid-base extraction or column chromatography.

Example :

Reaction with cis-3,5-dimethylpiperidine in acetone yields 2-amino-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid with a 62% isolated yield after chromatographic purification.

Industrial-Scale Production Techniques

Optimization of Reaction Conditions

Industrial synthesis prioritizes yield maximization and cost efficiency. Key optimizations include:

-

Temperature Control : Maintaining 80–90°C during chlorosulfonation prevents side reactions like over-sulfonation.

-

Catalyst Use : Metal chlorides (e.g., FeCl₃, CuCl₂) accelerate substitution reactions, reducing reaction times by 30–40%.

-

Solvent Systems : Acetone-water mixtures enhance amine solubility while minimizing byproduct formation.

Catalytic Approaches and Yield Enhancements

Recent patents highlight catalytic methods using Lewis acids to improve regioselectivity. For instance, FeCl₃ increases the yield of 2-chloro-5-sulfamoylbenzoic acid derivatives to 85–90% by facilitating chloride displacement.

Comparative Analysis of Synthetic Methodologies

Recent Advances in Sustainable Synthesis

Emerging strategies focus on reducing environmental impact:

-

Green Solvents : Ethanol-water systems replace acetone, lowering toxicity.

-

Flow Chemistry : Continuous-flow reactors improve heat dissipation during exothermic chlorosulfonation, enhancing safety and scalability.

-

Biocatalytic Routes : Preliminary studies explore enzymatic sulfonation, though yields remain suboptimal (<30%) .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino and sulfamoyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

2-Amino-5-sulfamoylbenzoic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: This compound can be oxidized to produce sulfonic acid derivatives.

- Reduction: Reduction processes can yield amine derivatives.

- Substitution Reactions: The amino and sulfamoyl groups are reactive and can undergo substitution with various reagents.

Table 1: Common Reactions of this compound

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acid derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Amine derivatives | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Substituted benzoic acids | Halogens, Alkylating agents |

Biological Applications

The compound has shown significant biological activities , particularly in antimicrobial and antifungal domains. Research indicates that it possesses notable antimicrobial properties against various bacterial strains, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits effective antimicrobial activity. For instance, it has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Medical Applications

In the medical field, this compound is being investigated for its potential use as a diuretic agent . The mechanism involves the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter, which leads to increased diuresis by preventing the reabsorption of sodium and chloride ions in renal tubules .

Potential Drug Development

The compound's favorable pharmacological profile suggests it could be developed into therapeutic agents targeting conditions such as hypertension and edema. In silico studies have indicated excellent solubility and acceptable toxicity levels .

Industrial Applications

Beyond its pharmaceutical potential, this compound is utilized in the production of dyes and pigments. Its ability to form stable color complexes makes it valuable in various industrial applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted its role in enhancing diuretic effects when combined with other compounds .

- Research on structural modifications has led to the identification of more potent analogs that enhance immune responses, suggesting its use as an adjuvant in vaccine development .

- Investigations into its antimicrobial properties revealed promising results against resistant bacterial strains, indicating potential for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 2-amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as diuresis. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Metathesis Reactions

p-Tolyl disulfide reacts efficiently in metathesis with di-tert-butyl disulfide under tBuOK catalysis, yielding 96% product (3a) at 100°C in THF .

Decomposition and Stability

In thermal decomposition studies, p-tolyl disulfide demonstrated moderate stability:

TNF-α Inhibition

In pyrazole-based inhibitors (e.g., compound 40a ), replacing the p-tolyl group with bulkier (4-chloro, 4-bromo) or electron-deficient (4-trifluoromethyl) substituents reduced TNF-α inhibitory activity by >50%, highlighting the optimal balance of steric and electronic effects provided by the methyl group .

Cytotoxicity in Thiourea Derivatives

In thiourea-based compounds (e.g., 6e–g ), p-tolyl substitution (6e ) exhibited higher cytotoxicity than 2,4-difluorophenyl (6f ) but lower activity than alkyl-substituted analogues (n-butyl, t-butyl). This contrasts with its performance in TNF-α inhibitors, underscoring context-dependent SAR .

Biological Activity

2-Amino-5-sulfamoylbenzoic acid (ASBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of ASBA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Target of Action

The primary target for ASBA is the Na-K-2Cl cotransporter, specifically the M1 subunit of human ribonucleotide reductase (hRRM1). This enzyme is crucial for DNA synthesis, and inhibition of this transporter leads to significant biological effects, including diuresis due to disrupted ion balance in renal tubules.

Mode of Action

ASBA acts by blocking the Na-K-2Cl cotransporter, inhibiting the reabsorption of Na and Cl ions. This action results in increased diuresis and alters cellular ion homeostasis, which can have downstream effects on cell signaling pathways.

Antimicrobial Activity

ASBA has demonstrated notable antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that ASBA exhibits significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria often fall below clinically relevant thresholds, suggesting potential for therapeutic use .

Antifungal Activity

Research indicates that ASBA also possesses antifungal properties. It has been tested against common fungal pathogens like Candida albicans, showing effective inhibition at concentrations that are achievable in clinical settings .

Cellular Effects

Amino acids and their derivatives, including ASBA, play crucial roles in various biochemical reactions. They interact with enzymes and proteins to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of ASBA derivatives. Modifications to the sulfamoyl group and other functional groups have led to compounds with enhanced biological activity. For instance, derivatives with specific substitutions have shown improved antibacterial efficacy and reduced cytotoxicity .

Case Studies

A series of studies have evaluated ASBA's effectiveness in various experimental models:

- In Vitro Studies : ASBA was tested against a panel of bacterial strains, yielding MIC values lower than those of standard antibiotics like Vancomycin and Levofloxacin. For example, one study reported an MIC of 15.60 µg/mL for Pseudomonas aeruginosa, indicating superior activity compared to traditional treatments .

- In Vivo Studies : Animal models have been used to assess the diuretic effects of ASBA. Results indicated a significant increase in urine output compared to control groups, supporting its potential use as a diuretic agent.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-5-sulfamoylbenzoic acid, and how can side reactions be minimized?

- Methodology : The sulfamoyl group is typically introduced via sulfonation of a benzoic acid derivative. For example, chlorosulfonic acid can react with 2-aminobenzoic acid derivatives under controlled conditions, followed by amination to form the sulfonamide moiety. Side reactions (e.g., over-sulfonation) are mitigated by maintaining low temperatures (0–5°C) and stoichiometric control of reagents. Post-synthesis, column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (using aqueous ethanol) is recommended for purification .

Q. How should researchers address solubility challenges during experimental design with this compound?

- Methodology : The compound exhibits limited solubility in aqueous acidic media but dissolves moderately in DMSO (evidence from structural analogs). For biological assays, pre-dissolve in DMSO (<5% v/v final concentration) and dilute in buffer. For HPLC analysis, use mobile phases with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to enhance peak resolution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR in DMSO-d6 confirm the aromatic proton environment and sulfamoyl group integration.

- IR : Peaks near 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) validate the sulfonamide structure.

- X-ray crystallography (if crystalline): Resolves bond angles and intermolecular interactions, as demonstrated for structurally similar sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to assess consistency.

- Impurity profiling : Use HPLC-MS to confirm compound purity (>98%) and rule out byproducts (e.g., hydrolyzed sulfonamides) as confounding factors.

- Structural analogs : Compare results with methylated or halogenated derivatives to identify structure-activity relationships (SAR) .

Q. What experimental strategies optimize stability studies of this compound under varying pH and temperature?

- Methodology :

- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via UPLC-PDA at 254 nm.

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (reported stability up to 200°C for related sulfonamides).

- Storage recommendations : Store lyophilized powder at -20°C in desiccated conditions to prevent hygroscopic degradation .

Q. How can researchers design enzyme inhibition assays targeting sulfonamide-binding proteins?

- Methodology :

- Kinetic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () with carbonic anhydrase isoforms (common sulfonamide targets).

- Competitive inhibition : Co-incubate with acetazolamide (a known inhibitor) to validate specificity.

- Molecular docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding with the sulfamoyl group .

Methodological Notes

- Analytical cross-validation : Combine HPLC (for purity), NMR (for structural confirmation), and LC-MS (for molecular weight verification) to ensure data reproducibility .

- Safety protocols : Use fume hoods during synthesis due to potential sulfonic acid intermediates. Refer to SDS guidelines for handling irritants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.